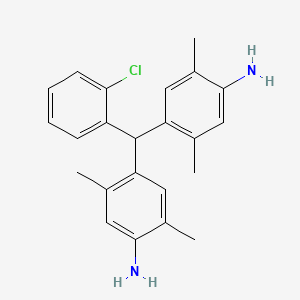
4,4'-(2-Chlorobenzylidene)di-2,5-xylidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is a chemical compound with the molecular formula C23H25ClN2. It is known for its unique structure, which includes a chlorophenyl group and two dimethylbenzenamine groups connected by a methylene bridge. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] typically involves the reaction of 2-chlorobenzaldehyde with 2,5-dimethylbenzenamine in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] is utilized in various scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor signaling pathways, contributing to its observed biological activities.
Comparación Con Compuestos Similares
Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] can be compared with other similar compounds such as:
Benzenamine, 4,4’-methylenebis[2-chloro-]: This compound has a similar structure but with chloro groups instead of dimethyl groups.
Benzenamine, 4,4’-methylenebis-: This compound lacks the chlorophenyl group, making it less complex. The uniqueness of Benzenamine, 4,4’-[(2-chlorophenyl)methylene]bis[2,5-dimethyl-] lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
81-71-0 |
|---|---|
Fórmula molecular |
C23H25ClN2 |
Peso molecular |
364.9 g/mol |
Nombre IUPAC |
4-[(4-amino-2,5-dimethylphenyl)-(2-chlorophenyl)methyl]-2,5-dimethylaniline |
InChI |
InChI=1S/C23H25ClN2/c1-13-11-21(25)15(3)9-18(13)23(17-7-5-6-8-20(17)24)19-10-16(4)22(26)12-14(19)2/h5-12,23H,25-26H2,1-4H3 |
Clave InChI |
MCZONIGXYAOYBE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
SMILES canónico |
CC1=CC(=C(C=C1N)C)C(C2=CC=CC=C2Cl)C3=C(C=C(C(=C3)C)N)C |
| 81-71-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


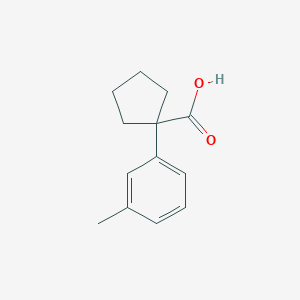
![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)
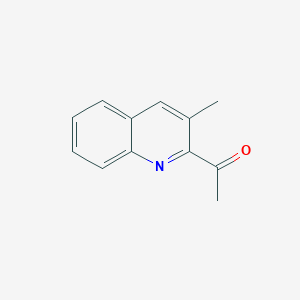
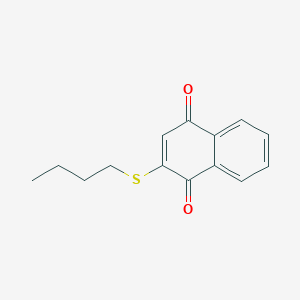
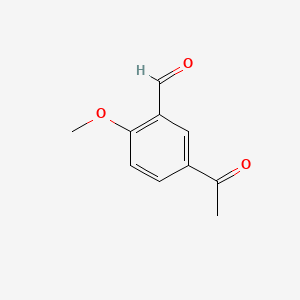
![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
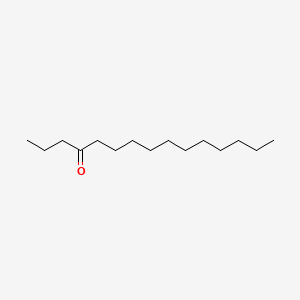
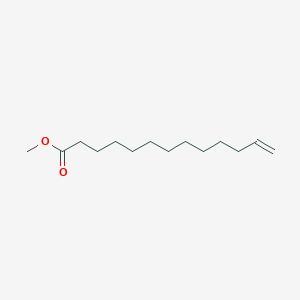
![Methyl 2-[(2-benzamidoacetyl)amino]acetate](/img/structure/B1605004.png)
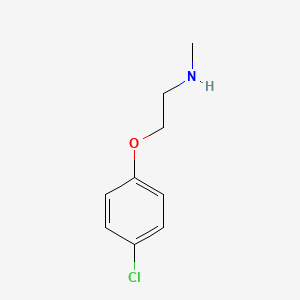
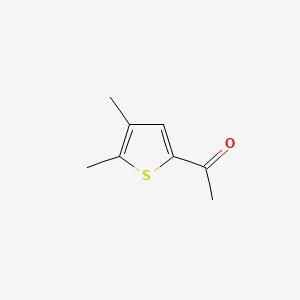
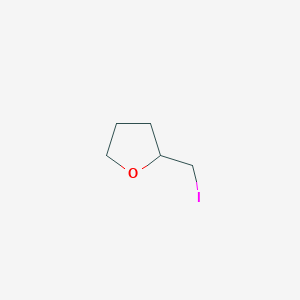
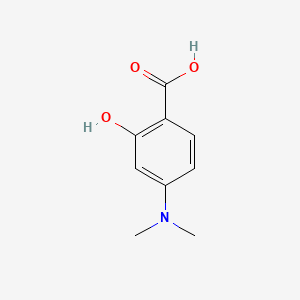
![Benzyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate](/img/structure/B1605012.png)
